Cas no 1260666-55-4 (Methyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate)
Methyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
- Z1255389998
- DB-141042
- 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid,methyl ester
- 7H-PYRROLO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID, METHYL ESTER
- P12243
- 1260666-55-4
- EN300-6480985
- PB28736
- METHYL7H-PYRROLO[2,3-D]PYRIMIDINE-6-CARBOXYLATE
- CS-0054633
- SCHEMBL18969568
- MFCD18250579
- 840-138-6
- methyl 7H-pyrrolo(2,3-d)pyrimidine-6-carboxylate
-
- MDL: MFCD18250579
- Inchi: 1S/C8H7N3O2/c1-13-8(12)6-2-5-3-9-4-10-7(5)11-6/h2-4H,1H3,(H,9,10,11)
- InChI Key: MPZMZNBDKQBVIV-UHFFFAOYSA-N
- SMILES: O(C)C(C1=CC2=CN=CN=C2N1)=O
Computed Properties
- Exact Mass: 177.053826475g/mol
- Monoisotopic Mass: 177.053826475g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 210
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 67.9Ų
Methyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM269085-100mg |
Methyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate |
1260666-55-4 | 95%+ | 100mg |
$430 | 2021-08-18 | |
| Chemenu | CM269085-250mg |
Methyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate |
1260666-55-4 | 95%+ | 250mg |
$716 | 2021-08-18 | |
| Chemenu | CM269085-1g |
Methyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate |
1260666-55-4 | 95%+ | 1g |
$1671 | 2021-08-18 | |
| Matrix Scientific | 123821-1g |
Methyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate, 95+% |
1260666-55-4 | 95+% | 1g |
$1469.00 | 2023-09-06 | |
| abcr | AB555952-250 mg |
Methyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate; . |
1260666-55-4 | 250MG |
€529.30 | 2023-04-13 | ||
| abcr | AB555952-1 g |
Methyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate; . |
1260666-55-4 | 1g |
€1,240.60 | 2023-04-13 | ||
| Chemenu | CM269085-500mg |
Methyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate |
1260666-55-4 | 95%+ | 500mg |
$474 | 2022-06-13 | |
| Chemenu | CM269085-1g |
Methyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate |
1260666-55-4 | 95%+ | 1g |
$*** | 2023-03-30 | |
| eNovation Chemicals LLC | D644120-1g |
7H-Pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, methyl ester |
1260666-55-4 | 97% | 1g |
$895 | 2024-08-03 | |
| Chemenu | CM269085-100mg |
Methyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate |
1260666-55-4 | 95%+ | 100mg |
$*** | 2023-03-30 |
Methyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate Suppliers
Methyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on Methyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Recent Advances in the Study of Methyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate (CAS: 1260666-55-4) in Chemical Biology and Pharmaceutical Research
Methyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate (CAS: 1260666-55-4) is a heterocyclic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound belongs to the pyrrolopyrimidine family, which is known for its diverse biological activities and its role as a privileged scaffold in the design of kinase inhibitors, anticancer agents, and other therapeutic molecules. The unique structural features of this compound, including its fused bicyclic system and carboxylate ester functionality, make it a versatile intermediate for the synthesis of more complex bioactive molecules.
Recent studies have focused on the synthesis and optimization of Methyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate derivatives to enhance their pharmacological properties. For instance, researchers have explored modifications at the 2-, 4-, and 7-positions of the pyrrolopyrimidine core to improve binding affinity and selectivity toward specific biological targets. These efforts have led to the identification of several promising lead compounds with potent inhibitory activity against kinases such as JAK2, EGFR, and CDK4/6, which are implicated in various cancers and inflammatory diseases.
In addition to its role as a kinase inhibitor scaffold, Methyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate has been investigated for its potential in other therapeutic areas. For example, recent work has demonstrated its utility in the development of antiviral agents, particularly against RNA viruses such as SARS-CoV-2 and influenza. The compound's ability to interfere with viral replication mechanisms has been attributed to its interaction with key viral enzymes, making it a valuable starting point for the design of novel antiviral drugs.
From a synthetic chemistry perspective, advancements have been made in the efficient and scalable production of Methyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate. Recent publications have described improved synthetic routes that employ catalytic methods and green chemistry principles to reduce waste and increase yields. These developments are critical for ensuring the availability of high-quality material for both research and potential commercial applications.
Looking ahead, the continued exploration of Methyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate and its derivatives holds great promise for addressing unmet medical needs. Future research directions may include the development of prodrug strategies to enhance bioavailability, the exploration of combination therapies, and the application of computational modeling to predict and optimize compound properties. As the understanding of this compound's biological mechanisms deepens, it is likely to play an increasingly important role in the next generation of therapeutics.
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